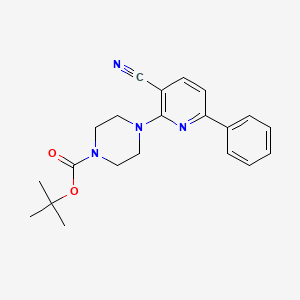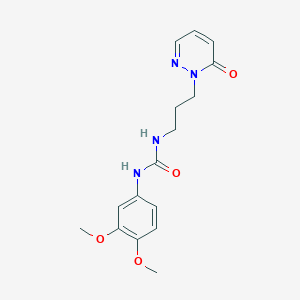
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as DPUP, is a chemical compound that has been widely studied for its potential use in scientific research. DPUP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学的研究の応用
Electron Transfer and Hydrogen Bonding
One study discusses the electron transfer across multiple hydrogen bonds in vinyl ruthenium and osmium complexes featuring urea ligands. It examines the dimerization of these complexes through a quadruply hydrogen-bonding motif, which is not supportive of electron transfer due to the non-contribution of hydrogen-bonding functionalities to the occupied frontier levels (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Corrosion Inhibition
Another study explores the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in 1 N HCl. It demonstrates that these derivatives are efficient corrosion inhibitors, highlighting the adsorption of molecules on the steel surface through active centers contained in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).
Synthesis and Complex-Forming Tendency
The synthesis and iron(III) complex-forming tendency of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone are described, offering insights into their potential for forming complexes with iron, although with less stability compared to natural ferrioxamine B (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Oxidase Activity
Research on 2,6-dimethoxyphenol oxidase activity by various microbial blue multicopper proteins, including those from bacteria and fungi, shows potential applications in studying the functions of these proteins in microorganisms (Solano, Lucas-Elio, López-Serrano, Fernández, & Sánchez-Amat, 2001).
Anion Coordination Chemistry
A study on the anion coordination chemistry of protonated urea-based ligands highlights their interaction with inorganic oxo-acids, revealing diverse hydrogen bond motifs and providing insights into the structural aspects of these complexes (Wu, Huang, Xia, Yang, & Janiak, 2007).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-7-6-12(11-14(13)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDTNFZNJYOCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


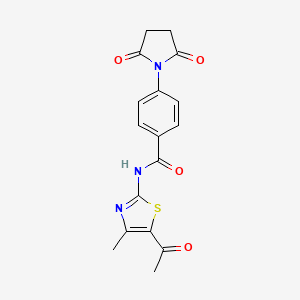
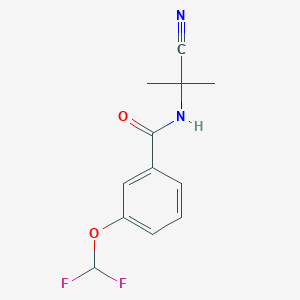
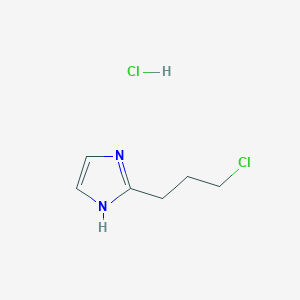
![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)
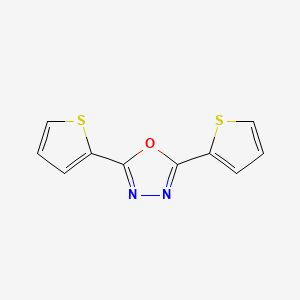
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)
![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)
![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)
![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)
